

# Hispidulin 7-glucuronide chemical structure and properties

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Compound of Interest

Compound Name: Hispidulin 7-glucuronide

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## Hispidulin 7-Glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Hispidulin 7-glucuronide, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants. As a derivative of the well-researched flavone hispidulin, it is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of hispidulin 7-glucuronide. Detailed experimental protocols and analyses of its metabolic fate and signaling pathway interactions are presented to support further research and drug development endeavors.

### **Chemical Structure and Identification**

**Hispidulin 7-glucuronide** is structurally characterized by a hispidulin aglycone linked to a glucuronic acid moiety at the 7-hydroxyl position.

Chemical Structure:



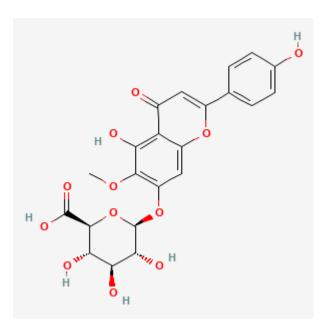


Table 1: Chemical Identifiers for **Hispidulin 7-Glucuronide** 

Identifier	Value	Source	
IUPAC Name	(2S,3S,4S,5R,6S)-3,4,5- trihydroxy-6-{[5-hydroxy-2-(4- hydroxyphenyl)-6-methoxy-4- oxo-4H-chromen-7- yl]oxy}oxane-2-carboxylic acid	[1]	
Molecular Formula	C22H20O12	[1][2]	
CAS Number	31105-76-7	[1][2]	
SMILES	COc1c(O)c2C(=O)C=C(Oc2cc 1O[C@H]3OINVALID-LINK -INVALID-LINK [C@H]3O">C@HC(=O)O)c4cc c(O)cc4	[3]	
InChI Key	GVEZRDBRYNJUDQ- QSUZLTIMSA-N	JDQ-	
Synonyms	6-O-Methylscutellarin, Dinatin 7-glucuronide	[2]	



### **Physicochemical Properties**

The physicochemical properties of **hispidulin 7-glucuronide** are crucial for understanding its pharmacokinetics and formulation development. While experimental data for some properties are limited, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of Hispidulin 7-Glucuronide and Hispidulin

Property	Hispidulin 7- Glucuronide	Hispidulin	Source
Molecular Weight	476.39 g/mol	300.26 g/mol	[2][4]
Physical Form	Solid	Powder	[3][5]
Storage Temperature	-20°C	-20°C	[2][5]
Solubility	Sparingly soluble in aqueous buffers	Soluble in DMSO (~30 mg/mL), sparingly soluble in aqueous buffers (~0.25 mg/mL in 1:3 DMSO:PBS)	[6]
Melting Point	Not available	272-273 °C	[4]
XlogP (predicted)	1.1	Not available	[7]

### **Biological Activities and Signaling Pathways**

**Hispidulin 7-glucuronide** is presumed to share biological activities with its aglycone, hispidulin, which is known for its anti-inflammatory, antioxidant, and anticancer effects. It is suggested that **hispidulin 7-glucuronide** may be hydrolyzed to hispidulin in vivo to exert its biological functions.

### **Anti-inflammatory Activity**

Hispidulin has been shown to inhibit key inflammatory pathways. One of the primary mechanisms is the suppression of the Nuclear Factor-kappa B (NF-kB) signaling cascade.





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NF-κB Signaling Inhibition by Hispidulin.

### **Antioxidant Activity**

Hispidulin demonstrates significant antioxidant properties by scavenging free radicals and protecting against oxidative stress.

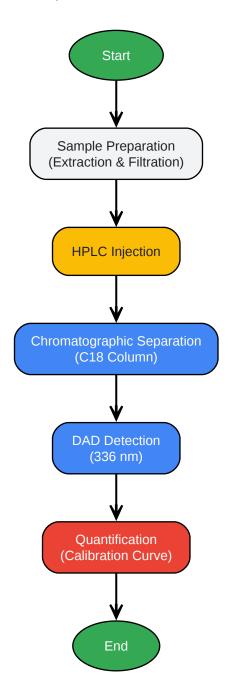
# Experimental Protocols High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the quantification of hispidulin in plant extracts involves reverse-phase HPLC.[8]

- Instrumentation: HPLC system with a Diode Array Detector (DAD).
- Column: C18 column (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 336 nm.



- Standard Preparation: A stock solution of hispidulin (e.g., 3 mg/mL in methanol) is prepared and serially diluted to create a calibration curve.
- Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and injected into the HPLC system.



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HPLC Analysis Workflow for Hispidulin.



### In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of **hispidulin 7-glucuronide** for 1 hour. Subsequently, cells are stimulated with LPS (1 μg/mL) for 24 hours.
- Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

### **Metabolism and Pharmacokinetics**

Limited data is available on the specific pharmacokinetics of **hispidulin 7-glucuronide**. However, studies on related flavonoids suggest that glucuronides can be hydrolyzed by gut microbiota or enzymes in the body to release the aglycone, hispidulin. The metabolism of hispidulin itself has been studied, indicating O-demethylation and ring-opening as potential degradation pathways.

### Conclusion

**Hispidulin 7-glucuronide** is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory and antioxidant properties. While much of the detailed mechanistic understanding is derived from studies on its aglycone, hispidulin, this guide provides a foundational understanding for researchers. Further investigation into the specific pharmacokinetic profile and biological activities of the glucuronide form is warranted to fully elucidate its therapeutic potential. The provided experimental frameworks can serve as a starting point for such future research.



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